Bienvenue dans la boutique en ligne BenchChem!

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

TRPA1 Pain Ion Channel

This synthetic small molecule features a metabolically stable thioether linkage, a hydrogen-bonding secondary alcohol, and a 4-fluorophenyl tail, creating a pharmacophore distinct from ester or sulfone analogs. It is optimized for sustained systemic exposure in in vivo pain and oncology models. Researchers should select this compound to avoid esterase-mediated clearance, a key differentiator from CAS 2034545-46-3, and to maintain the integrity of TRPA1/PI3K target engagement.

Molecular Formula C19H18FNO3S
Molecular Weight 359.42
CAS No. 2034545-57-6
Cat. No. B2867792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide
CAS2034545-57-6
Molecular FormulaC19H18FNO3S
Molecular Weight359.42
Structural Identifiers
SMILESCC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H18FNO3S/c1-19(23,17-10-13-4-2-3-5-16(13)24-17)12-21-18(22)11-25-15-8-6-14(20)7-9-15/h2-10,23H,11-12H2,1H3,(H,21,22)
InChIKeyACJRRGXEWOXNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide: Structural and Pharmacological Baseline for Procurement Decision-Making


N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide (CAS 2034545-57-6) is a synthetic small molecule characterized by a benzofuran core, a hydroxypropyl linker, and a 4-fluorophenylthio acetamide moiety . It belongs to the class of substituted benzofuran derivatives that have been extensively explored for TRPA1 antagonism, PI3K inhibition, and anticancer activity . The compound is structurally distinct from simple benzofuran analogs due to the combination of a hydrogen-bond-donating secondary alcohol and a metabolically stable thioether linkage, which together differentiate its physicochemical and pharmacological profile from closely related compounds where the thioether is replaced by an ether, sulfone, or direct acetamide group.

Why N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide Cannot Be Interchanged with Generic Benzofuran or Acetamide Analogs


The pharmacological activity of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is contingent on the precise spatial arrangement of three pharmacophoric elements: the benzofuran ring, the hydroxypropyl spacer, and the 4-fluorophenylthio acetamide tail . Substituting the thioether with a sulfone, as in compound 6b (2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide), shifts biological activity from antitumor to antibacterial . Replacing the 4-fluorophenylthio group with a thiophene moiety (CAS 2034441-57-9) reduces molecular weight by ~44 Da and eliminates the halogen-bonding fluorine, altering target engagement potential . Even the omission of the hydroxy group or its migration from the 2- to the 3-position on the propyl chain profoundly impacts hydrogen-bonding networks and conformational flexibility, as demonstrated by the divergent IC50 values observed across benzofuran-based PI3K inhibitor series . These structure-activity relationships confirm that this compound occupies a distinct chemical space that cannot be replicated by generic analogs without risking loss of potency, selectivity, or metabolic stability.

Quantitative Differentiation Evidence for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide vs. Structural Analogs


Target Engagement: TRPA1 Antagonism Potency vs. A-967079 Reference Antagonist

The target compound's benzofuran-hydroxypropyl-thioacetamide scaffold is consistent with the pharmacophore of TRPA1 antagonists. In a FLIPR-based Ca2+ flux assay measuring inhibition of allyl isothiocyanate (AITC)-induced TRPA1 activation in HEK293 cells, structurally related benzofuran-thioether compounds achieved IC50 values in the range of 329–5,500 nM against rat TRPA1 . While direct data for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide are not publicly available, the presence of the 4-fluorophenylthio group—a privileged fragment in TRPA1 antagonist design—supports comparable or superior potency relative to the reference antagonist A-967079 (IC50 = 289 nM for rat TRPA1) . The thioether linkage imparts metabolic stability superior to ester-containing analogs, making the compound a more robust tool for in vivo target engagement studies .

TRPA1 Pain Ion Channel

Anticancer Activity: PI3Kα Inhibition of Benzofuran-Thioether Scaffold vs. LY294002

Benzofuran derivatives containing thioether or sulfanyl linkages have demonstrated PI3Kα inhibitory activity. In a standardized enzymatic assay, benzofuran-based compound 8 (containing a benzofuran-thioether motif) inhibited PI3Kα with an IC50 of 4.1 μM, surpassing the reference pan-PI3K inhibitor LY294002 (IC50 = 6.18 μM) . The target compound shares the benzofuran core and thioether linkage with compound 8, but incorporates a 4-fluorophenyl group that enhances lipophilicity (cLogP ~3.5 vs. ~2.8 for compound 8) and introduces a halogen-bond acceptor, potentially improving binding to the PI3K affinity pocket . In cellular proliferation assays against HepG2 and PC3 cancer cell lines, benzofuran analogs with similar substitution patterns showed IC50 values of 11–17 μM, comparable to doxorubicin (4.17–8.87 μM) .

PI3K Cancer Kinase Inhibition

Antitumor Efficacy in K562 Leukemia Model: 4-Fluorophenylthio Acetamide Fragment Activity

The 4-fluorophenylthio acetamide substructure is a validated antitumor pharmacophore. Compound 4c (2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide) exhibited 56.87% inhibition of K562 chronic myeloid leukemia cell proliferation in vitro . The target compound retains this 4-fluorophenylthio acetamide core while appending a benzofuran-hydroxypropyl group that may enhance cellular permeability and target engagement. In comparison, the sulfone analog (compound 6b) showed negligible antitumor activity but potent antibacterial effects against Xanthomonas oryzae, demonstrating that the oxidation state of the sulfur atom is a critical determinant of biological activity . Thus, the thioether (-S-) configuration of the target compound is essential for antitumor applications.

Antitumor Leukemia K562

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Thiophene Analog

The target compound (C19H18FNO3S; MW = 359.42 g/mol) incorporates a 4-fluorophenylthio group that increases calculated logP (cLogP ~3.5) relative to its thiophene analog N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide (CAS 2034441-57-9; C17H17NO3S; MW = 315.4 g/mol; cLogP ~2.7) . This ~0.8 log unit increase in lipophilicity enhances membrane permeability (predicted PAMPA Pe > 10 × 10^-6 cm/s) while maintaining hydrogen-bond donor (1 HBD: -OH) and acceptor (4 HBA) counts within Lipinski-compliant limits . The fluorine atom serves as a metabolically stable halogen-bond acceptor, which is absent in the thiophene analog, potentially conferring improved target residence time without the metabolic liability of chlorine or bromine substituents.

Lipophilicity Drug-likeness Physicochemical Properties

Metabolic Stability: Thioether vs. Ester Linkage in Benzofuran Derivatives

The thioether linkage (-S-CH2-CONH-) in N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is inherently resistant to esterase-mediated hydrolysis, a common metabolic vulnerability of ester-containing benzofuran analogs such as N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide (CAS 2034545-46-3) . In a panel of benzofuran-derived HCV NS5B inhibitors, thioether-containing compounds exhibited > 60% remaining after 60-minute incubation with human liver microsomes, compared to < 20% for ester analogs . This metabolic stability advantage translates to longer half-life in vivo and reduced clearance, making the target compound more suitable for chronic dosing studies in rodent models of pain or cancer.

Metabolic Stability Thioether Pharmacokinetics

Optimal Application Scenarios for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide Based on Quantitative Differentiation Evidence


TRPA1-Mediated Pain and Respiratory Disease Research

The compound's benzofuran-hydroxypropyl-thioacetamide scaffold aligns with the TRPA1 antagonist pharmacophore. With predicted potency in the sub-micromolar to low micromolar range against rat and human TRPA1 (based on class-level inference from analogs with IC50 values of 329–5,500 nM ), the compound is suitable for in vitro target validation studies in DRG neuron cultures and in vivo efficacy testing in rodent models of inflammatory pain (e.g., Complete Freund's Adjuvant model) and allergic airway inflammation . The thioether linkage ensures sufficient metabolic stability for intraperitoneal or oral dosing in these models, outperforming ester-based TRPA1 antagonists that are rapidly hydrolyzed .

PI3Kα-Driven Oncology Target Engagement Studies

The benzofuran core is a validated scaffold for PI3Kα inhibition, with structurally related compounds achieving IC50 values as low as 4.1 μM against the purified enzyme and 11–17 μM in HepG2 and PC3 cellular proliferation assays . The 4-fluorophenylthio group enhances lipophilicity (cLogP ~3.5) for improved cell permeability relative to thiophene analogs . This compound is therefore indicated for use in PI3K/Akt/mTOR pathway dissection experiments in PTEN-deficient cancer cell lines, where PI3Kα dependency is established. Its distinct selectivity profile (vs. VEGFR2, mTOR) should be confirmed in a kinase profiling panel prior to in vivo xenograft studies.

Leukemia Cell Line Pharmacology and Fragment-Based Drug Discovery

The 4-fluorophenylthio acetamide substructure has demonstrated 56.87% inhibition of K562 CML cell proliferation as a standalone fragment . The target compound, by incorporating this active fragment into a benzofuran-hydroxypropyl scaffold, may enhance potency and selectivity for Bcr-Abl-dependent or -independent leukemia pathways. It is appropriate for use in K562 and other leukemia cell line panels (HL-60, Jurkat) to establish structure-activity relationships for fragment-to-lead optimization programs. The thioether oxidation state must be preserved; conversion to the sulfone abrogates antitumor activity .

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

The compound's favorable balance of lipophilicity (cLogP ~3.5), hydrogen-bonding capacity (1 HBD, 4 HBA), and metabolic stability (predicted > 60% remaining in human liver microsomes at 60 min ) makes it suitable for in vivo PK and target engagement studies in rodents. Its molecular weight (359.42 g/mol) is within the optimal range for oral bioavailability. Researchers should prioritize this compound over ester-containing analogs (e.g., CAS 2034545-46-3) for studies requiring sustained systemic exposure, as the thioether linkage eliminates esterase-mediated clearance as a confounding variable . Standard bioanalytical quantification via LC-MS/MS is recommended, with monitoring of the hydroxypropyl oxidation metabolite.

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.